molecular formula C21H19BrO5 B12198735 (2Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate

(2Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate

Cat. No.: B12198735
M. Wt: 431.3 g/mol
InChI Key: RPOPSLBFHDWMSK-ZDLGFXPLSA-N
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Description

(2Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a complex organic compound with a unique structure that includes a benzofuran ring, a brominated methoxybenzylidene group, and a dimethylpropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an appropriate alkyne or alkene.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Formation of the Benzylidene Group: This step involves the condensation of the brominated methoxybenzene with an aldehyde or ketone.

    Esterification: The final step is the esterification of the benzofuran derivative with 2,2-dimethylpropanoic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst or other reducing agents like lithium aluminum hydride, leading to the formation of alcohols or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines (R-NH₂), thiols (R-SH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Amines, thioethers

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(5-chloro-2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate
  • (2Z)-2-(5-fluoro-2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate

Uniqueness

The presence of the bromine atom in (2Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate distinguishes it from its chloro and fluoro analogs, potentially leading to different reactivity and biological activity. Bromine’s larger atomic size and different electronic properties can influence the compound’s interactions and stability.

Properties

Molecular Formula

C21H19BrO5

Molecular Weight

431.3 g/mol

IUPAC Name

[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C21H19BrO5/c1-21(2,3)20(24)26-14-6-7-15-17(11-14)27-18(19(15)23)10-12-9-13(22)5-8-16(12)25-4/h5-11H,1-4H3/b18-10-

InChI Key

RPOPSLBFHDWMSK-ZDLGFXPLSA-N

Isomeric SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/O2

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)Br)OC)O2

Origin of Product

United States

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